
BLU-667 trans form
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BLU-667 trans form is a potent and highly selective inhibitor of the receptor tyrosine kinase rearranged during transfection (RET). This compound is being developed for the treatment of cancers driven by RET alterations, including non-small cell lung cancer, medullary thyroid cancer, and papillary thyroid cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BLU-667 trans form involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a cyclohexyl linker, which is then coupled with other intermediates to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: BLU-667 trans form primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical structure. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
科学的研究の応用
BLU-667 trans form has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of kinase inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is used to investigate the role of RET signaling in cellular processes and to identify potential biomarkers for RET-driven cancers . In medicine, this compound is being developed as a targeted therapy for patients with RET-altered cancers, offering a more effective and less toxic alternative to traditional chemotherapy . In industry, it is used in the development of diagnostic tools and assays for detecting RET alterations in clinical samples .
作用機序
BLU-667 trans form exerts its effects by selectively inhibiting the kinase activity of RET. It binds to the active site of the RET kinase, preventing the phosphorylation of downstream signaling molecules and thereby blocking the signaling pathways that drive cancer cell proliferation and survival . The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a wide range of RET-driven cancers .
類似化合物との比較
BLU-667 trans form is unique in its high selectivity and potency for RET compared to other kinase inhibitors. Similar compounds include cabozantinib and vandetanib, which also target RET but have broader kinase activity and higher off-target toxicities . This compound offers a more targeted approach, reducing the risk of side effects and improving therapeutic outcomes for patients with RET-altered cancers .
List of Similar Compounds:- Cabozantinib
- Vandetanib
- RXDX-105
This compound stands out due to its superior selectivity and efficacy in inhibiting RET, making it a promising candidate for targeted cancer therapy .
特性
分子式 |
C27H32FN9O2 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
N-[(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1 |
InChIキー |
GBLBJPZSROAGMF-BDNFLSAOSA-N |
異性体SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
正規SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


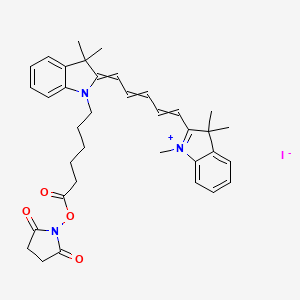
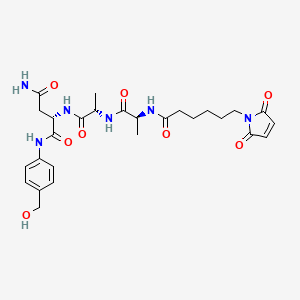
![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
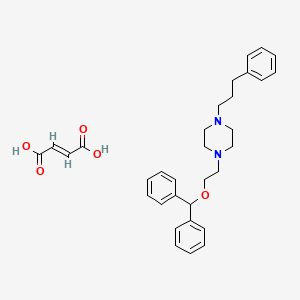
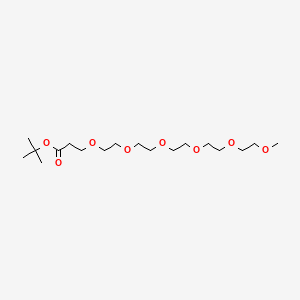

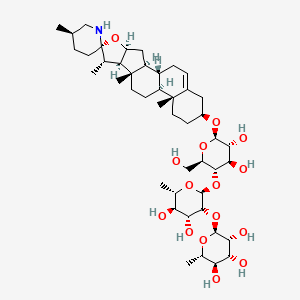



![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
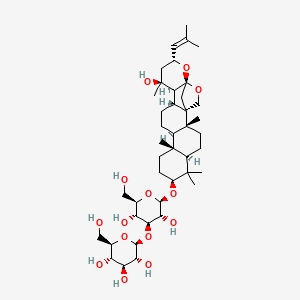
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
